molecular formula C9H12N2O3 B13339692 Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate

Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B13339692
M. Wt: 196.20 g/mol
InChI Key: VLFBSIUWPRTTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound that features a pyridine ring substituted with an aminoethyl group, a keto group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with a suitable pyridine derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a potential drug candidate due to its bioactive properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
  • Ethyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate
  • Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-5-carboxylate

Uniqueness

Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 1-(2-aminoethyl)-2-oxopyridine-4-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-14-9(13)7-2-4-11(5-3-10)8(12)6-7/h2,4,6H,3,5,10H2,1H3

InChI Key

VLFBSIUWPRTTFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)N(C=C1)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.